molecular formula C10H15N3O2S B3099483 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1353985-21-3

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B3099483
CAS RN: 1353985-21-3
M. Wt: 241.31
InChI Key: ALGHQWHZQKGRLF-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a pyrrolidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol and its derivatives are primarily involved in the field of chemical synthesis, particularly in the creation of complex heterocyclic compounds. A study demonstrated the synthesis of various heterocycles like pyrazole, isoxazole, pyrimidines, and pyridones using similar compounds, emphasizing their importance in synthetic chemistry and potential applications in developing medicinal compounds (Mahata et al., 2003).

Biological Activity and Antimicrobial Properties

Compounds related to 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol have been studied for their biological activities. For instance, derivatives of this compound exhibited antimicrobial properties. A specific study synthesized new cyanopyridine derivatives, including a variant with pyrrolidinyl structure, and evaluated them for antimicrobial activity against various bacteria, demonstrating their potential as antimicrobial agents (Bogdanowicz et al., 2013).

Agricultural Applications

There is also evidence of the compound's derivatives having applications in agriculture. A study synthesized derivatives containing pyrrolidin-1-yl and found that they displayed a significant plant growth stimulating effect, suggesting potential use in enhancing agricultural productivity (Pivazyan et al., 2019).

Crystal Structure Analysis

In crystallography, these compounds have been used to study molecular structures and intermolecular interactions. A study focusing on the crystal structure of a similar compound provided insights into the molecular arrangement and bonding patterns, which is vital for understanding the chemical and physical properties of these compounds (Ming & South, 2004).

properties

IUPAC Name

1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGHQWHZQKGRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCC(C2)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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